What are the physical and chemical properties of Tripalmitin?
What are the physical and chemical properties of Tripalmitin?
An In-depth Technical Guide to the Physical and Chemical Properties of Tripalmitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripalmitin, also known as glyceryl tripalmitate or propane-1,2,3-triyl trihexadecanoate, is a triglyceride derived from the esterification of glycerol with three molecules of palmitic acid.[1][2] As a simple, saturated triglyceride, it is a major component of many natural fats and oils, notably palm oil.[1][3] Its well-defined structure and properties make it a valuable compound in various fields, including as a reference standard in lipid analysis, a component in the manufacturing of soaps and cosmetics, and a key ingredient in the formulation of drug delivery systems such as solid lipid nanoparticles (SLNs).[1][3] In a biological context, tripalmitin serves as a significant energy storage molecule.[4] However, its accumulation in non-adipose tissues has been linked to cellular dysfunction and lipotoxicity, a subject of interest in metabolic disease research.[5]
This technical guide provides a comprehensive overview of the core physical and chemical properties of tripalmitin, detailed experimental methodologies for their determination, and visualizations of its key chemical reactions and biological interactions.
Physical Properties
Tripalmitin is a white, crystalline powder at room temperature.[3][4] Its physical characteristics are crucial for its application in pharmaceutical formulations and material science, influencing factors such as stability, texture, and release profiles in drug delivery systems.[6]
General and Thermodynamic Properties
The physical constants of tripalmitin have been well-characterized. It exhibits polymorphism, meaning it can exist in different crystalline forms (α, β', β), each with a distinct melting point.[3] The β-polymorph is the most stable form.[7]
| Property | Value | Reference(s) |
| Molecular Formula | C₅₁H₉₈O₆ | [3][8] |
| Molecular Weight | 807.32 g/mol | [8][9] |
| Appearance | White, crystalline powder | [3][10] |
| Melting Point | 66-68 °C; exists in forms with melting points of 56.0 °C (α), 63.5 °C (β'), and 65.5-66.5 °C (β) | [3][8] |
| Boiling Point | 310-320 °C; 315 °C at 760 mmHg | [3][9][10] |
| Density | 0.8752 g/cm³ (at 70 °C); 0.8730 g/cm³ (at 70 °C); 0.8663 g/cm³ (at 80 °C) | [3][9][10] |
| Refractive Index (n_D) | 1.43807 (at 80 °C) | [3][9] |
| Saponification Value | 208.5 mg KOH/g | [9] |
| Enthalpy of Fusion (ΔfusH°) | 121.00 kJ/mol | [11] |
| Standard Enthalpy of Combustion (ΔcH°) | -31605.90 ± 1.80 kJ/mol | [11] |
Solubility
Tripalmitin's solubility is characteristic of a large, nonpolar lipid. It is practically insoluble in water but shows varying degrees of solubility in organic solvents.[3][9][12] This property is fundamental to its extraction, purification, and formulation processes.
| Solvent | Solubility Description | Reference(s) |
| Water | Insoluble (1.1E-9 g/L at 25 °C) | [4][9][12] |
| Ethanol | Practically insoluble (0.0043 parts/100 parts at 21 °C) | [9] |
| Ether | Freely soluble | [3][9] |
| Chloroform | Freely soluble; Sparingly soluble | [3][9] |
| Benzene | Freely soluble | [1][9] |
| Toluene | Soluble | [13][14] |
| Ethyl Acetate | Slightly soluble | [3] |
| Hexanes | Very slightly soluble | [3] |
| Acetone | Soluble | [4] |
Chemical Properties and Reactions
The chemical behavior of tripalmitin is dominated by the reactivity of its three ester functional groups. The key reactions are hydrolysis and saponification, which cleave these ester bonds.
Hydrolysis
In the presence of an acid catalyst or specific enzymes (lipases), tripalmitin undergoes hydrolysis to yield glycerol and three molecules of palmitic acid.[15] This reaction is fundamental to the digestion and metabolism of dietary fats.[15] A thermodynamic analysis of the acid hydrolysis of tripalmitin has been performed to understand the reaction equilibrium at various temperatures.[16][17]
Reaction: C₅₁H₉₈O₆ (Tripalmitin) + 3H₂O → C₃H₈O₃ (Glycerol) + 3C₁₆H₃₂O₂ (Palmitic Acid)
Saponification
Saponification is the base-promoted hydrolysis of tripalmitin.[15] When heated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), tripalmitin is converted into glycerol and the corresponding fatty acid salt, known as soap.[18] This reaction is the cornerstone of traditional soap making.
Reaction with NaOH: C₅₁H₉₈O₆ (Tripalmitin) + 3NaOH → C₃H₈O₃ (Glycerol) + 3C₁₅H₃₁COONa (Sodium Palmitate)
Biological Role and Signaling
In biological systems, particularly in pancreatic beta cells, the metabolism of saturated fatty acids like palmitate can lead to the intracellular formation of tripalmitin.[5] High concentrations of tripalmitin can accumulate in the endoplasmic reticulum (ER), leading to ER stress, cellular dysfunction, and ultimately apoptosis (programmed cell death), a phenomenon known as lipotoxicity. This process is implicated in the pathogenesis of type 2 diabetes.[3][5]
Experimental Protocols
Standardized methods, such as those from the American Oil Chemists' Society (AOCS) and the Association of Official Analytical Chemists (AOAC), are often employed for the analysis of fats and oils.[5][18]
Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to characterize the melting behavior of lipids by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[6][13]
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of tripalmitin into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well above its melting point (e.g., 80 °C) and hold for 5-10 minutes to erase any prior thermal history.[6]
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C) to ensure complete crystallization.[6]
-
Hold at the low temperature for 5 minutes.
-
Heat the sample at a constant, slow rate (e.g., 5-10 °C/min) to 80 °C.[6]
-
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the resulting thermogram, typically as the peak temperature of the melting endotherm. The onset temperature and the completion of melting can also be recorded.[6]
Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of fat.[16][19] It is an indicator of the average molecular weight of the fatty acids in the sample.[16]
Methodology:
-
Sample Preparation: Accurately weigh approximately 1-2 g of tripalmitin into a 250 mL conical flask with a ground glass joint.[19]
-
Saponification:
-
Titration:
-
Allow the flask to cool. Wash the condenser with a small amount of neutral ethanol, collecting the washings in the flask.[19]
-
Add 1 mL of phenolphthalein indicator.
-
Titrate the excess (unreacted) KOH with a standardized 0.5 N hydrochloric acid (HCl) solution until the pink color disappears. Record the volume of HCl used (Test titration, V_T).
-
-
Blank Determination: Perform an identical procedure without the tripalmitin sample (Blank titration, V_B).[19]
-
Calculation:
-
Saponification Value (mg KOH/g) = [(V_B - V_T) × Normality of HCl × 56.1] / Weight of sample (g)
-
Where 56.1 is the molecular weight of KOH.
-
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Sample Preparation: Add an excess amount of tripalmitin to a known volume of the selected solvent (e.g., ethanol, chloroform) in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution), ensuring no solid particles are transferred. This may require centrifugation or filtration.
-
Quantification:
-
Evaporate the solvent from the collected supernatant to dryness under controlled conditions.
-
Weigh the remaining solid tripalmitin residue.
-
Alternatively, dilute the supernatant and analyze the concentration of tripalmitin using a suitable analytical technique, such as Gas Chromatography (GC) after derivatization, against a standard curve.
-
-
Calculation: Express the solubility as mass of solute per volume of solvent (e.g., mg/mL or g/L).
Conclusion
Tripalmitin is a well-defined triglyceride with thoroughly documented physical and chemical properties. Its behavior is dictated by its long, saturated acyl chains and ester linkages, resulting in a high melting point, poor aqueous solubility, and susceptibility to hydrolysis and saponification. These characteristics are not only vital for its industrial applications in foods, cosmetics, and pharmaceuticals but also play a critical role in its biological function and pathophysiology. The experimental protocols outlined provide a framework for the reliable characterization of tripalmitin and similar lipidic compounds, which is essential for quality control, formulation development, and fundamental research.
References
- 1. science.tiu.edu.iq [science.tiu.edu.iq]
- 2. Estimation of Saponification Value of Fats/Oils. (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 4. AOAC (2006) Official Methods of Analysis Lipids, Fats and Oils Analysis Total Fat by Acid Hydrolysis Pet Food—Item 24. 17th Edition, Association of Analytical Communities, Gaithersburg, Reference Data Method 954.02 (4.5.02 or 7.063); NFNAP; LIPD; FA. - References - Scientific Research Publishing [scirp.org]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 6. Determination of saponification number in fats and oils | PPT [slideshare.net]
- 7. byjus.com [byjus.com]
- 8. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. scribd.com [scribd.com]
- 11. How to Test the Relative Density of Grease? Q&A | NBCHAO [en1.nbchao.com]
- 12. ucm.es [ucm.es]
- 13. aafco.org [aafco.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. byjus.com [byjus.com]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. AOCS Methods Home [library.aocs.org]
- 18. aquaculture.ugent.be [aquaculture.ugent.be]
- 19. researchgate.net [researchgate.net]
